molecular formula C12H21NO4 B2426059 Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate CAS No. 2136687-39-1

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Cat. No.: B2426059
CAS No.: 2136687-39-1
M. Wt: 243.303
InChI Key: YDTHZSZTWFGIBX-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyacetyl group

Mechanism of Action

Target of Action

The primary targets of Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate, also known as EN300-798890, are currently unknown. This compound is a type of tertiary butyl ester , which are known to have large applications in synthetic organic chemistry . .

Mode of Action

Tertiary butyl esters, in general, are known for their unique reactivity pattern . They can be introduced into a variety of organic compounds using flow microreactor systems . .

Biochemical Pathways

Tertiary butyl groups have implications in various biosynthetic and biodegradation pathways , but the specific pathways influenced by EN300-798890 remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetic acid or its derivatives.

    Addition of the Tert-butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances solubility and can influence the compound’s interaction with biological targets .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHZSZTWFGIBX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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